2-Chloro-N-[cyclopropyl(phenyl)methyl]acetamide is a chemical compound characterized by its unique structure, which includes a chloro group, an acetamide functional group, and a cyclopropyl ring attached to a phenyl group. Its molecular formula is and it has a molecular weight of approximately 253.73 g/mol. The compound is of interest in various fields, including medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
There is no current information available on the specific mechanism of action of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide.
Due to the limited information on this specific compound, it is advisable to handle it with caution assuming similar properties to other chloroacetyl amides. Here are some general safety considerations for such compounds:
The acetamide group is a common amide linkage found in many biologically active molecules. Amides can participate in hydrogen bonding, a crucial interaction for protein-ligand binding PubChem - Acetamide, CID=6070: . This suggests 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide could be a candidate for investigating protein-protein interactions.
The cyclopropyl ring is a three-membered carbocyclic ring that can introduce rigidity and unique conformational properties to a molecule. This can be useful in designing molecules that target specific binding pockets in enzymes or receptors ScienceDirect - Strategies and tactics for the use of ring constraints in drug discovery.
The presence of a phenyl ring can contribute to aromatic interactions, another important force in molecular recognition. Phenyl rings are commonly found in bioactive molecules NCBI - PubChem Compound Summary for Benzene, CID=6070: .
The chlorine atom can act as a bioisostere for a hydroxyl group or can participate in halogen bonding interactions. Bioisosteres are molecules with similar shapes and properties that can be used to replace each other to probe the structure-activity relationship of a compound Royal Society of Chemistry - Bioisosterism: a rational approach in drug design.
Synthesizing the compound and determining its physical and chemical properties like solubility and stability would be the first steps.
Testing the molecule against relevant biological targets like enzymes or receptors could reveal potential therapeutic applications.
Computational modeling could be used to predict how the molecule interacts with biological targets, guiding further research efforts.
The reactivity of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide is primarily attributed to the presence of the chloro group, which can undergo nucleophilic substitution reactions. This allows for the chlorine atom to be replaced by various nucleophiles such as amines, alcohols, and thiols. The compound can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of corresponding acetic acid derivatives .
The synthesis of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide typically involves several steps:
2-Chloro-N-[cyclopropyl(phenyl)methyl]acetamide has potential applications in:
Several compounds share structural similarities with 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, which can provide insights into its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-N-(4-methylphenyl)acetamide | Contains a methyl group on the phenyl ring | |
| 2-Chloro-N-[(1-phenylcyclopropyl)methyl]acetamide | Different cyclopropane attachment | |
| 2-Chloro-N-cyclopropyl-N-(3-methoxybenzyl)acetamide | Contains a methoxy substituent on the benzene |
The uniqueness of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide lies in its specific combination of functional groups and structural features, which may influence its chemical reactivity and biological activity differently compared to these similar compounds.
The chemical compound 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide (CAS: 23459-47-4) presents a unique molecular architecture containing multiple reactive functional groups that undergo distinct transformation pathways. This chloroacetamide derivative, with molecular formula C₁₂H₁₄ClNO and molecular weight 223.70 g/mol, exhibits reactivity patterns characteristic of its constituent functional groups: the chloroacetamide moiety, the strained cyclopropane ring, and the amide bond [1] [2] [3].
The chlorine atom in the chloroacetamide functionality serves as an excellent leaving group in nucleophilic substitution reactions, with the electron-withdrawing effect of the adjacent carbonyl group enhancing the electrophilicity of the methylene carbon [4] [5]. This activation follows the general pattern observed in α-haloketones and α-haloesters, where the carbonyl group stabilizes the transition state through resonance effects [6].
Thiolate nucleophiles demonstrate exceptional reactivity toward the chlorine center in 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, proceeding through a concerted SN2 mechanism. Kinetic studies on related chloroacetamide systems reveal that thiolate displacement reactions exhibit second-order kinetics with rate constants typically ranging from 10² to 10⁴ M⁻¹s⁻¹ at room temperature [5] [7]. The reaction proceeds optimally under mildly basic conditions (pH 7-9) where the thiol nucleophile exists predominantly in its deprotonated form [4].
The mechanism involves nucleophilic attack by the sulfur atom at the methylene carbon with concurrent departure of the chloride anion [5]. Computational studies using density functional theory methods indicate that the transition state occurs early in the reaction coordinate, with minimal bond formation to the nucleophile and limited bond breaking to the leaving group [6]. The relatively low activation energy (typically 15-25 kcal/mol) reflects the enhanced electrophilicity imparted by the carbonyl group [8].
Table 3: Nucleophilic Substitution Reactions at Chlorine Center
| Nucleophile Type | Reaction Rate | Typical Conditions | Product Type |
|---|---|---|---|
| Thiolate (RS⁻) | Fast | pH 7-9, RT | Thioether |
| Primary amine (RNH₂) | Moderate | Base, RT-50°C | Substituted amide |
| Secondary amine (R₂NH) | Moderate | Base, RT-50°C | Substituted amide |
| Hydroxide (OH⁻) | Slow | Excess base, heat | Hydroxy amide |
| Alkoxide (RO⁻) | Slow | Excess base, heat | Ether amide |
| Azide (N₃⁻) | Moderate | Neutral conditions | Azido amide |
Experimental evidence from model chloroacetamide systems demonstrates that glutathione and other biological thiols react quantitatively with chloroacetamide derivatives within minutes under physiological conditions [4]. The reaction products, thioether-substituted acetamides, exhibit enhanced stability compared to the parent chloroacetamide due to the elimination of the reactive electrophilic center [9].
The aminolysis of 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide with various nitrogen nucleophiles provides access to diverse heterocyclic scaffolds through intramolecular cyclization reactions [10] [11]. Primary and secondary amines react with the chloroacetamide functionality to form substituted amides, which can subsequently undergo cyclization when appropriately substituted [12].
The reaction mechanism involves initial nucleophilic attack by the amine nitrogen at the electrophilic methylene carbon, followed by chloride elimination to form the substituted amide intermediate [13]. Under appropriate conditions, intramolecular cyclization can occur if the amine nucleophile contains additional reactive sites positioned for ring formation [11]. This approach has been successfully employed in the synthesis of various nitrogen-containing heterocycles including pyrrolidines, piperidines, and other saturated ring systems [12].
Table 4: Cyclopropane Ring-Opening Reaction Conditions
| Catalyst/Condition | Mechanism | Temperature Range | Selectivity |
|---|---|---|---|
| Brønsted acid (HCl, TfOH) | Protonation-ring opening | 0-80°C | Markovnikov |
| Lewis acid (AlCl₃, BF₃) | Coordination-ring opening | 0-100°C | Depends on LA |
| Transition metal (Pd, Rh) | Oxidative addition | 25-150°C | Variable |
| Radical initiator | Radical ring opening | 50-120°C | Statistical |
| Thermal conditions | Homolytic cleavage | 200-400°C | Statistical |
The formation of heterocycles through aminolysis requires careful control of reaction conditions to prevent competing reactions such as hydrolysis or reduction [14]. Optimal conditions typically involve mild heating (40-80°C) in polar aprotic solvents with appropriate base catalysis to facilitate nucleophilic attack while minimizing side reactions [15].
The cyclopropane ring in 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide possesses significant ring strain energy (approximately 27 kcal/mol), making it susceptible to ring-opening reactions under appropriate conditions [16] [17]. The reactivity of the cyclopropane ring depends on the nature of the activating agent and the specific reaction conditions employed [18].
Acid-catalyzed ring opening of the cyclopropane moiety proceeds through protonation-induced ring expansion mechanisms [19] [20]. Brønsted acids such as hydrochloric acid, triflic acid, or p-toluenesulfonic acid can protonate the cyclopropane ring at the most substituted carbon, leading to ring opening and formation of carbocationic intermediates [21].
The mechanism involves initial protonation of the cyclopropane ring, followed by ring opening to relieve strain energy [22]. The resulting carbocation can be trapped by various nucleophiles or undergo rearrangement to form more stable structures [23]. The regioselectivity of ring opening typically follows Markovnikov's rule, with protonation occurring at the more substituted carbon to generate the more stable carbocation intermediate [19].
Experimental studies on cyclopropane ring opening under acidic conditions demonstrate that the reaction proceeds with activation energies typically ranging from 20-35 kcal/mol, depending on the substituents present on the cyclopropane ring [21]. The reaction is highly temperature-dependent, with optimal conditions typically requiring heating to 50-100°C for reasonable reaction rates [20].
The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the rate of acid-catalyzed cyclopropane ring opening through its ability to stabilize carbocationic intermediates [20]. This polar, protic solvent provides additional stabilization for charged intermediates while facilitating the ring-opening process [24].
Transition metal complexes can activate the cyclopropane ring through oxidative addition or coordination-insertion mechanisms [17] [25]. Common transition metals employed for cyclopropane activation include palladium, rhodium, nickel, and ruthenium complexes [18].
The mechanism of transition metal-mediated cyclopropane ring opening involves initial coordination of the metal center to the cyclopropane ring, followed by oxidative addition to form a metallacyclobutane intermediate [25]. This intermediate can then undergo various transformations including insertion reactions with unsaturated substrates or reductive elimination to form ring-opened products [17].
Table 7: Transition Metal-Catalyzed Reactions
| Metal Catalyst | Substrate | Reaction Type | Temperature | Atmosphere |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Cyclopropane | Oxidative addition | 80-120°C | Inert gas |
| Rh(I) complexes | Cyclopropane | C-C insertion | 25-80°C | Inert gas |
| Ru(II) complexes | Cyclopropane | Ring opening | 60-100°C | Inert gas |
| Ni(cod)₂ | Cyclopropane | C-C activation | 80-150°C | Inert gas |
| Fe(CO)₅ | Cyclopropane | Carbonyl insertion | 100-180°C | CO atmosphere |
| Co₂(CO)₈ | Cyclopropane | Cycloaddition | 60-120°C | CO atmosphere |
| IrCl(CO)(PPh₃)₂ | Amide | Reductive functionalization | 80-120°C | Inert gas |
Palladium-catalyzed cyclopropane ring opening has been extensively studied and shows excellent selectivity for the formation of π-allyl complexes [17]. These intermediates can undergo further transformations including cycloaddition reactions with various dipolarophiles or insertion reactions with alkenes and alkynes [26].
Rhodium complexes demonstrate particular efficacy in promoting cyclopropane ring opening through C-C bond insertion mechanisms [25]. The reaction typically proceeds under mild conditions (25-80°C) and shows high selectivity for the formation of specific regioisomers depending on the substitution pattern of the cyclopropane ring [18].
The amide bond in 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide exhibits the characteristic low reactivity associated with amide functional groups due to resonance stabilization between the nitrogen lone pair and the carbonyl group [27] [28]. However, under appropriate conditions, the amide bond can undergo hydrolysis or reductive cleavage reactions [29] [30].
Amide hydrolysis proceeds through different mechanisms depending on the pH of the reaction medium [27] [31]. Under acidic conditions, the reaction involves protonation of the carbonyl oxygen followed by nucleophilic attack by water [32] [33]. Basic hydrolysis proceeds through direct nucleophilic attack by hydroxide ion at the carbonyl carbon [28] [34].
Table 5: Amide Hydrolysis Kinetics Under Different Conditions
| Condition | Rate Constant Order | Activation Energy | Primary Product |
|---|---|---|---|
| Acidic (pH 1-2) | 10⁻⁵ to 10⁻⁴ s⁻¹ | 80-100 kJ/mol | Carboxylic acid + NH₃⁺ |
| Neutral (pH 7) | 10⁻⁸ to 10⁻⁷ s⁻¹ | 110-130 kJ/mol | Very slow reaction |
| Basic (pH 12-14) | 10⁻⁴ to 10⁻³ s⁻¹ | 70-90 kJ/mol | Carboxylate + NH₃ |
| Enzymatic | 10⁻² to 10⁻¹ s⁻¹ | 40-60 kJ/mol | Carboxylate + NH₃ |
| High temperature | 10⁻³ to 10⁻² s⁻¹ | 60-80 kJ/mol | Carboxylic acid + NH₃ |
The kinetics of amide hydrolysis are highly dependent on temperature and pH conditions [35] [36]. Under acidic conditions, the reaction follows first-order kinetics with respect to both the amide substrate and the hydronium ion concentration [31]. The activation energy for acid-catalyzed hydrolysis typically ranges from 80-100 kJ/mol [35].
Basic hydrolysis proceeds through a different mechanism involving nucleophilic attack by hydroxide ion, followed by elimination of the amine portion [34]. The reaction is second-order overall, being first-order in both amide concentration and hydroxide ion concentration [37]. The activation energy for base-catalyzed hydrolysis is typically lower (70-90 kJ/mol) than for acid-catalyzed reactions [38].
The reductive cleavage of amide bonds to form amines represents an important synthetic transformation for accessing substituted amines from readily available amide precursors [30] [39]. Lithium aluminum hydride (LiAlH₄) is the most commonly employed reducing agent for this transformation [40] [41].
The mechanism of amide reduction involves initial nucleophilic attack by hydride ion at the carbonyl carbon, followed by elimination of the alkoxide to form an iminium ion intermediate [42] [43]. A second hydride addition to the iminium ion yields the corresponding amine product [44] [45].
Table 6: Amide Reduction Reactions with Different Reducing Agents
| Reducing Agent | Product | Conditions | Selectivity |
|---|---|---|---|
| LiAlH₄ | Primary amine | Et₂O, 0°C to reflux | High |
| NaBH₄ | No reaction | Protic solvent | None |
| DIBAL-H | Aldehyde (tertiary amides) | Toluene, -78°C | High (tertiary) |
| Red-Al | Primary amine | Et₂O, reflux | High |
| BH₃·THF | Primary amine | THF, reflux | High |
| Zn/HCl | Primary amine | EtOH, reflux | Low |
| SmI₂/H₂O | Alcohol (C-N cleavage) | THF/H₂O, RT | High (C-N cleavage) |
| Cp₂Zr(H)Cl | Aldehyde (tertiary amides) | CH₂Cl₂, RT | High (tertiary) |
For 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, reduction with LiAlH₄ would be expected to yield the corresponding secondary amine, N-[cyclopropyl(phenyl)methyl]ethanamine [39] [40]. The reaction typically requires heating in anhydrous ether or tetrahydrofuran under inert atmosphere conditions [41].
Alternative reducing agents such as sodium borohydride (NaBH₄) are ineffective for amide reduction due to their insufficient reducing power [39]. More specialized reducing agents like diisobutylaluminum hydride (DIBAL-H) or Schwartz's reagent (Cp₂Zr(H)Cl) can provide selective reduction of tertiary amides to aldehydes rather than amines [46] [47].
The reductive cleavage of amides using samarium diiodide (SmI₂) in the presence of water represents an alternative approach that proceeds through C-N bond cleavage rather than C-O bond cleavage [30]. This method provides access to alcohols rather than amines and demonstrates the versatility of different reducing systems for amide transformations [48].